molecular formula C19H24N4O5S2 B11496045 1,3-Bis(p-toluenesulfonylaminomethyl)imidazolidin-2-one

1,3-Bis(p-toluenesulfonylaminomethyl)imidazolidin-2-one

Cat. No.: B11496045
M. Wt: 452.6 g/mol
InChI Key: WJKMPRDFCJZXCU-UHFFFAOYSA-N
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Description

4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The initial step often includes the formation of the benzenesulfonamide core, followed by the introduction of the imidazolidinone moiety. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain product quality. Industrial methods often employ high-purity reagents and advanced purification techniques to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The imidazolidinone moiety may interact with cellular pathways, affecting various biological processes. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonamide
  • 4-Methylbenzenesulfonamide
  • Toluene-4-sulfonamide

Uniqueness

Compared to similar compounds, 4-METHYL-N-({3-[(4-METHYLBENZENESULFONAMIDO)METHYL]-2-OXOIMIDAZOLIDIN-1-YL}METHYL)BENZENE-1-SULFONAMIDE stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H24N4O5S2

Molecular Weight

452.6 g/mol

IUPAC Name

4-methyl-N-[[3-[[(4-methylphenyl)sulfonylamino]methyl]-2-oxoimidazolidin-1-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C19H24N4O5S2/c1-15-3-7-17(8-4-15)29(25,26)20-13-22-11-12-23(19(22)24)14-21-30(27,28)18-9-5-16(2)6-10-18/h3-10,20-21H,11-14H2,1-2H3

InChI Key

WJKMPRDFCJZXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCN2CCN(C2=O)CNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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